1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid
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Overview
Description
1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid is a fluorinated organic compound with a unique structure that includes a cyclopropane ring and a trifluorobutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluorobutenyl sulfone intermediate. This intermediate can be synthesized through the reaction of a suitable alkene with a sulfonyl fluoride in the presence of a base. The cyclopropanecarboxylic acid moiety is then introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluorobutenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, making it a potent inhibitor or activator of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,4,4-trifluoro-3-butene
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
Uniqueness
1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid is unique due to the combination of its trifluorobutenyl group and cyclopropane ring. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in similar compounds .
Properties
IUPAC Name |
1-(3,4,4-trifluorobut-3-enylsulfonyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O4S/c9-5(6(10)11)1-4-16(14,15)8(2-3-8)7(12)13/h1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXAKJQDDEYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)S(=O)(=O)CCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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